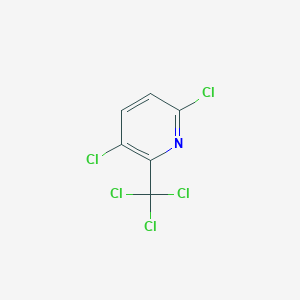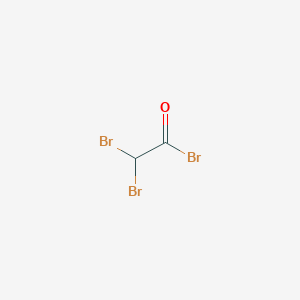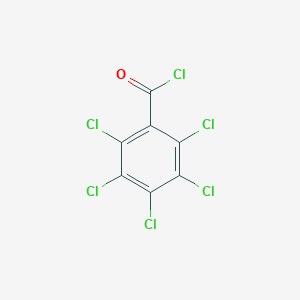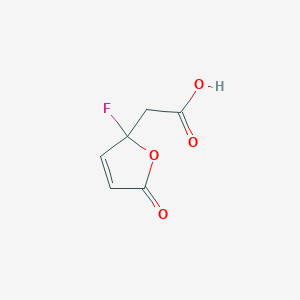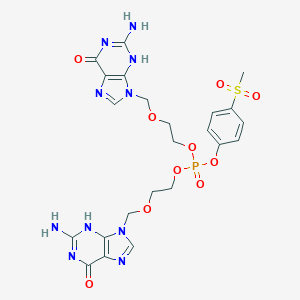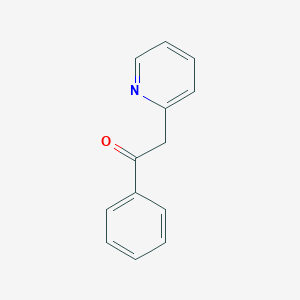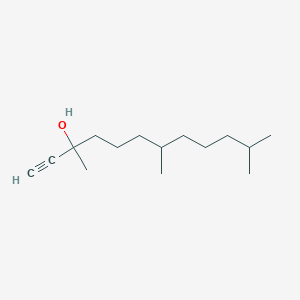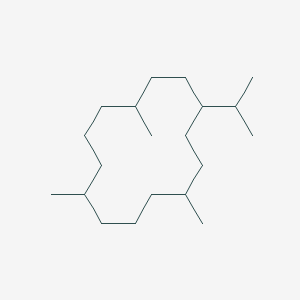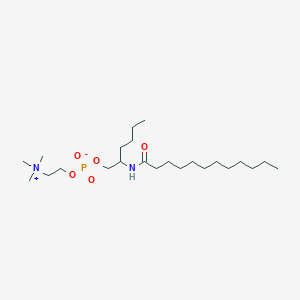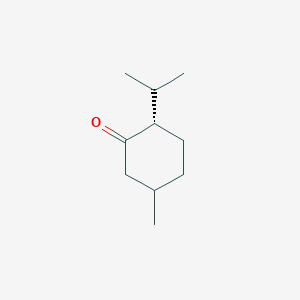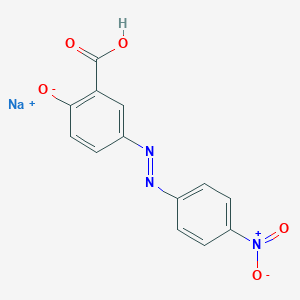
Jaune d'alizarine R sel de sodium
Vue d'ensemble
Description
Sodium 5-[(4-nitrophenyl)azo]salicylate is a compound that is part of a broader class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking aromatic rings. These compounds are known for their vivid colors and are widely used in various applications, including as spectrophotometric reagents for metal ion detection .
Synthesis Analysis
The synthesis of azo compounds typically involves the reaction of diazonium salts with phenols or amines. In the case of sodium 5-[(4-nitrophenyl)azo]salicylate, the synthesis would likely involve the coupling of a diazonium salt derived from 4-nitroaniline with salicylic acid or its sodium salt. The reaction conditions, such as pH and temperature, are crucial for the formation of the azo linkage and the yield of the product .
Molecular Structure Analysis
The molecular structure of azo compounds, including sodium 5-[(4-nitrophenyl)azo]salicylate, is characterized by a planar configuration around the azo group, with the aromatic rings typically in trans positions. This planarity is conducive to the conjugation that imparts the color properties of these dyes. The presence of substituents, such as nitro groups, can influence the electronic distribution and, consequently, the color of the compound .
Chemical Reactions Analysis
Azo compounds can undergo various chemical reactions, including proton-transfer reactions, which can be influenced by the presence of cyclodextrins. These reactions can affect the stability and color of the azo dyes. The inclusion of azo compounds into cyclodextrin cavities can also modulate their reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 5-[(4-nitrophenyl)azo]salicylate, such as solubility, photometric stability, and sensitivity to metal ions, are essential for its application as a spectrophotometric reagent. The compound forms a colored chelate with magnesium ions, which can be detected at specific wavelengths. The sensitivity of the reaction and its adherence to Beer's law are critical for quantitative analysis. The thermal behavior and the ability to form complexes with metals are also important properties that have been studied .
Applications De Recherche Scientifique
Analyse de la teneur en colorant
Le Jaune d'alizarine R sel de sodium est souvent utilisé dans l'analyse de la teneur en colorant en raison de ses propriétés distinctes de changement de couleur. Il change de couleur du jaune à l'orange entre pH 10,1 et 12,1 .
Effets chimiques dans les systèmes biologiques
Le composé a été étudié pour ses effets chimiques dans les systèmes biologiques. Il est souvent utilisé dans les études toxicologiques pour comprendre l'impact des produits chimiques sur les organismes vivants .
Synthèse de nouveaux composés
Le this compound est utilisé dans la synthèse de nouveaux composés. Par exemple, il a été utilisé dans un mélange avec du nitrate de zinc et de l'imidazo[4,5-f][1,10]phénanthroline pour la synthèse d'un nouveau composé .
Recherche en nanotechnologie
En recherche en nanotechnologie, le this compound a été utilisé dans la production de nanoparticules d'or .
Procédés de teinture industrielle
En raison de sa couleur vibrante, le this compound est utilisé dans divers procédés de teinture industrielle. Il est souvent utilisé comme colorant pour les tissus et autres matériaux .
Indicateur de pH
Le this compound est couramment utilisé comme indicateur de pH dans diverses réactions chimiques. Sa capacité à changer de couleur en fonction du niveau de pH de la solution en fait un outil précieux dans de nombreuses expériences scientifiques .
Mécanisme D'action
Target of Action
Alizarin Yellow R Sodium Salt, also known as Mordant Yellow 3R or Sodium 5-[(4-nitrophenyl)azo]salicylate, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity .
Mode of Action
The compound works by undergoing a color change in response to changes in the pH of the solution it is in . This color change is due to the presence of the azo group (-N=N-) within the compound, which can accept or donate protons depending on the pH of the environment .
Pharmacokinetics
Like other azo dyes, it is likely to be poorly absorbed in the gastrointestinal tract if ingested, and may undergo enterohepatic recirculation .
Result of Action
The primary result of the action of Alizarin Yellow R Sodium Salt is a visible color change that indicates the pH of the solution it is in . This can be used in a variety of scientific and industrial applications to monitor pH.
Action Environment
The efficacy and stability of Alizarin Yellow R Sodium Salt are influenced by environmental factors such as temperature and the presence of other ions in the solution . For example, it is most effective as a pH indicator in a temperature range of 25 °C [77 °F], 100 kPa . The presence of other ions may interfere with its color change, reducing its accuracy as a pH indicator .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 5-[(4-nitrophenyl)azo]salicylate can be achieved through a diazo coupling reaction between 5-aminosalicylic acid and 4-nitrobenzenediazonium chloride in the presence of sodium hydroxide.", "Starting Materials": [ "5-aminosalicylic acid", "4-nitrobenzenediazonium chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 5-aminosalicylic acid in water and add sodium hydroxide to form a basic solution.", "Dissolve 4-nitrobenzenediazonium chloride in water to form a solution.", "Add the diazonium solution dropwise to the basic solution of 5-aminosalicylic acid under stirring.", "Maintain the temperature below 10°C during the addition.", "Stir the reaction mixture for 2-3 hours at 0-5°C.", "Filter the precipitate and wash with water.", "Dry the product in a desiccator." ] } | |
Numéro CAS |
1718-34-9 |
Formule moléculaire |
C13H9N3NaO5 |
Poids moléculaire |
310.22 g/mol |
Nom IUPAC |
sodium;2-carboxy-4-[(4-nitrophenyl)diazenyl]phenolate |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19); |
Clé InChI |
KNYIGMMYHOOXHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)[N+](=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-].[Na] |
Autres numéros CAS |
1718-34-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mordant Yellow 3R enable DNA detection in agarose gels?
A1: Mordant Yellow 3R acts as a counterion dye in conjunction with berberine for DNA visualization in agarose gel electrophoresis []. While berberine binds to DNA and fluoresces under UV light, it also exhibits background fluorescence. Mordant Yellow 3R effectively quenches this unwanted background fluorescence, enhancing the signal-to-noise ratio and enabling clearer visualization of DNA bands. This method is particularly advantageous for detecting small amounts of DNA, as demonstrated by its ability to detect as little as 10 ng of a specific cDNA sequence [].
Q2: Beyond its use in DNA staining, are there other applications for Mordant Yellow 3R?
A2: Yes, Mordant Yellow 3R, or Sodium 5-[(4-nitrophenyl)azo]salicylate, can be utilized as a precursor for synthesizing nitrogen-doped nanoporous carbons []. These materials have shown promise in energy storage applications, particularly supercapacitors. The process involves complexing Mordant Yellow 3R with metal ions, followed by carbonization. This method yields nanoporous carbons with high surface areas, desirable for efficient ion transport and charge storage in supercapacitors [].
Q3: Are there analytical methods for determining the concentration of Mordant Yellow 3R in different matrices?
A3: Yes, spectrophotometric methods have been developed for the quantification of compounds that form complexes with Mordant Yellow 3R, also known as Alizarin Yellow R Sodium salt []. This method relies on the formation of a colored complex between the analyte and Mordant Yellow 3R, which can be measured based on its absorbance at a specific wavelength. This approach allows for accurate and sensitive determination of the target compound in pharmaceutical formulations and other matrices [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



